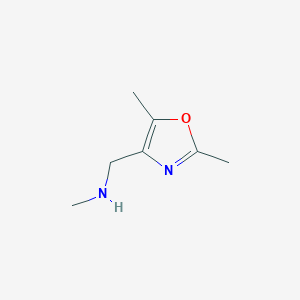

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLPXDQADCHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428719 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-63-8 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Introduction

This compound is a substituted oxazole derivative of significant interest to researchers in medicinal chemistry and drug development. The oxazole ring serves as a versatile bioisostere for esters and amides, and its derivatives are integral to numerous biologically active compounds. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, focusing on a robust and scalable two-step process. The narrative emphasizes the causal logic behind methodological choices, ensuring both scientific integrity and practical applicability for professionals in the field.

The selected synthetic strategy is centered around two core transformations:

-

Vilsmeier-Haack Formylation: Creation of the key intermediate, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde, from commercially available 2,5-dimethyloxazole.

-

One-Pot Reductive Amination: Conversion of the aldehyde intermediate to the final secondary amine product using methylamine and a selective hydride reducing agent.

This document provides detailed protocols, mechanistic insights, and data presentation to facilitate successful and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is a sequential process designed for efficiency and scalability. The workflow begins with the formylation of the oxazole ring, followed by the direct conversion of the resulting aldehyde to the target amine.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde via Vilsmeier-Haack Formylation

The initial and critical step is the introduction of a formyl group (-CHO) onto the oxazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its effectiveness in formylating electron-rich aromatic and heteroaromatic systems.[1]

Expertise & Rationale: Why the Vilsmeier-Haack Reaction?

The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction generates a mild electrophile, the chloroiminium ion (Vilsmeier reagent), in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This reagent is sufficiently reactive to formylate the oxazole ring under controlled conditions without causing ring-opening or other side reactions that might occur with harsher electrophiles. The reaction offers excellent regioselectivity, targeting the C4 position of the 2,5-dimethyloxazole, which is activated by the ring oxygen.

Mechanism of Vilsmeier-Haack Formylation

The mechanism proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the oxazole ring.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 2,5-Dimethyloxazole | 97.12 | 5.0 g | 51.5 | 1.0 equiv |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.5 mL (8.7 g) | 56.7 | 1.1 equiv |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |

| Dichloromethane (DCM) | - | 50 mL | - | Solvent |

| Saturated NaHCO₃ solution | - | 100 mL | - | Workup |

| Saturated NaCl solution (Brine) | - | 50 mL | - | Workup |

| Anhydrous MgSO₄ | - | - | - | Drying Agent |

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (5.5 mL) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Addition of Oxazole: Dissolve 2,5-dimethyloxazole (5.0 g) in dichloromethane (10 mL) and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto 100 g of crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-dimethyl-1,3-oxazole-4-carbaldehyde as a crystalline solid. Expected yield: 70-80%.

Part 2: Synthesis of this compound via Reductive Amination

The second stage of the synthesis converts the aldehyde to the target secondary amine. Reductive amination is a highly efficient method for forming C-N bonds.[3][4] A one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is preferred for its mildness, selectivity, and operational simplicity.[5]

Expertise & Rationale: Why STAB-Mediated Reductive Amination?

The choice of sodium triacetoxyborohydride is critical for the success of a one-pot reductive amination.[6][7]

-

Chemoselectivity: STAB is a mild reducing agent.[6] The rate of reduction for the in situ formed iminium ion is significantly faster than the rate of reduction for the starting aldehyde.[5] This prevents the formation of the corresponding alcohol byproduct, a common issue with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[8]

-

Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion. STAB is stable and effective under these mildly acidic conditions.[9]

-

Safety and Convenience: STAB is less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas.[5] The one-pot nature of the reaction avoids the need to isolate the potentially unstable imine intermediate, streamlining the process.[10]

Mechanism of Reductive Amination

The reaction involves the initial formation of an iminium ion from the aldehyde and methylamine, which is then rapidly reduced by the hydride reagent.

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for STAB-mediated reductive amination.[4][6][9]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde | 125.13 | 4.0 g | 31.9 | 1.0 equiv |

| Methylamine (40% in H₂O or 2.0 M in THF) | 31.06 | ~3.8 mL (2.0 M) | 7.6 | 1.2 equiv |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 8.1 g | 38.3 | 1.2 equiv |

| Acetic Acid | 60.05 | 0.2 mL | ~3.5 | Catalytic |

| 1,2-Dichloroethane (DCE) or THF | - | 80 mL | - | Solvent |

| Saturated NaHCO₃ solution | - | 100 mL | - | Workup |

| Anhydrous Na₂SO₄ | - | - | - | Drying Agent |

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (4.0 g) in 1,2-dichloroethane (80 mL).

-

Amine Addition: Add the methylamine solution (e.g., 3.8 mL of 2.0 M solution in THF) to the flask, followed by a catalytic amount of glacial acetic acid (0.2 mL).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (8.1 g) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield this compound. Expected yield: 80-90%.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound, suitable for laboratory and scale-up applications. The pathway leverages a classic Vilsmeier-Haack formylation followed by a modern, selective reductive amination. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt these protocols for the synthesis of this and other valuable heterocyclic amines, facilitating advancements in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

- Organic Chemistry Portal. Sodium triacetoxyborohydride.

- Common Conditions. Reductive Amination.

- Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

- BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate.

- ResearchGate. (2025). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- FooDB. (2010). Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019).

- PubChem. 4-Ethyl-2,5-dimethyloxazole.

- Singh, M. S., & Singh, A. K. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 2353-2357.

- Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.

- Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 164-169.

- Semantic Scholar. Formylation of 2,5-unsubstituted oxazole: preparation and characterization of 2- and 5-formyl-4-methyloxazoles.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- PubChem. 2,5-Dimethyloxazole.

- FooDB. (2010). Showing Compound 2,5-Dimethyloxazole (FDB010956).

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological significance of the novel compound 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. While specific experimental data for this molecule is not extensively available in current literature, this document, grounded in established principles of organic chemistry and medicinal chemistry, offers a predictive analysis and a foundational framework for its synthesis and future investigation. We will explore its structural attributes, outline a detailed synthetic protocol and purification strategy, and discuss its potential as a scaffold in drug discovery, particularly in the context of metabolic diseases. This guide is intended to serve as a valuable resource for researchers initiating studies on this and related oxazole-containing compounds.

Introduction and Rationale

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing molecules that can interact with biological targets. The specific substitution pattern of this compound, featuring methyl groups at positions 2 and 5 of the oxazole ring and an N-methylmethanamine substituent at position 4, suggests a compound with potential for targeted biological activity.

The presence of the N-methylmethanamine moiety is of particular interest as it can act as a key pharmacophore, influencing the molecule's polarity, basicity, and ability to interact with receptor sites. This guide aims to provide the necessary foundational knowledge for the synthesis and exploration of this promising, yet understudied, molecule.

Predicted Physicochemical Properties

Based on its chemical structure, a number of physicochemical properties can be predicted for this compound. These predictions are valuable for planning its synthesis, purification, and handling.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₂N₂O | Derived from the chemical structure. |

| Molecular Weight | 154.20 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similarly sized and functionalized small organic molecules. |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure. | The presence of the secondary amine allows for hydrogen bonding, which would increase the boiling point relative to a tertiary amine of similar molecular weight. |

| Solubility | Expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. It is likely to have some solubility in water, particularly at acidic pH where the amine would be protonated. | The molecule has both polar (amine, oxazole) and nonpolar (methyl groups) regions. |

| pKa | The pKa of the secondary amine is predicted to be in the range of 9-11. | Typical for secondary alkylamines. This will influence its behavior in different pH environments and is a key parameter for purification and formulation. |

Proposed Synthesis and Purification

A plausible and efficient synthetic route for this compound can be designed starting from readily available starting materials. The following multi-step synthesis is proposed:

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Reductive Amination of 2,5-Dimethyloxazole-4-carbaldehyde

-

Reaction Setup: To a solution of 2,5-dimethyloxazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (1.5-2.0 eq, typically as a solution in a solvent like THF or water).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 15-30 minutes. The choice of reducing agent is critical; NaBH₄ is a mild and selective reagent suitable for this transformation. More reactive hydrides like lithium aluminum hydride are generally not necessary and may lead to side reactions.

-

Workup: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The choice of extraction solvent will depend on the polarity of the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol, is likely to be effective. The fractions containing the desired product, as identified by TLC, should be combined and the solvent removed under reduced pressure to yield the purified this compound.

Proposed Methods for Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - A singlet for the methyl group on the nitrogen. - A singlet for the methylene group between the oxazole ring and the nitrogen. - Two singlets for the two methyl groups on the oxazole ring. - The chemical shifts and coupling constants (or lack thereof) will be characteristic of the proposed structure. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum should show the expected number of carbon signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., sp³ hybridized carbons of the methyl and methylene groups, sp² hybridized carbons of the oxazole ring). |

| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (154.20 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| IR (Infrared Spectroscopy) | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretches of the oxazole ring (in the 1500-1650 cm⁻¹ region). |

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the oxazole scaffold is a component of several compounds with interesting pharmacological properties. Notably, certain oxazole-containing molecules have been investigated as glucagon-like peptide-1 (GLP-1) receptor agonists.[1] GLP-1 receptor agonists are an important class of drugs used in the treatment of type 2 diabetes and obesity.[2][3][4]

The structural features of this compound, particularly the substituted oxazole ring and the secondary amine, make it a plausible candidate for interaction with biological receptors. The N-methylmethanamine side chain could potentially mimic the functionality of amino acid residues in endogenous peptides that bind to these receptors.

Diagram of Potential Drug Discovery Pathway:

Caption: A potential pathway for the investigation of the title compound in a drug discovery context.

Further research could involve screening this compound against a panel of biological targets, including G-protein coupled receptors like the GLP-1 receptor, to identify any potential therapeutic applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar amine-containing heterocyclic compounds should be followed.[5][6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[5][9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][9] In case of contact, rinse the affected area immediately with plenty of water.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet unexplored molecule with potential for applications in medicinal chemistry. This technical guide provides a solid foundation for its synthesis, purification, and characterization based on established chemical principles. The proposed synthetic route is practical and utilizes common laboratory reagents and techniques. Furthermore, the structural similarities to known bioactive molecules suggest that this compound warrants further investigation for its potential biological activities. It is our hope that this guide will stimulate further research into this and related oxazole derivatives, ultimately contributing to the development of new therapeutic agents.

References

- Fisher Scientific. (2023). Safety Data Sheet. [Link to a representative Fisher Scientific SDS for a related chemical, as direct link is unavailable].

- Fisher Scientific. (2021). Safety Data Sheet. [Link to a representative Fisher Scientific SDS for a related chemical, as direct link is unavailable].

- Enamine. Safety Data Sheet. [Link to a representative Enamine SDS for a related chemical, as direct link is unavailable].

- Fisher Scientific. (2023). Safety Data Sheet. [Link to a representative Fisher Scientific SDS for a related chemical, as direct link is unavailable].

-

Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists. PubMed. (2023). [Link]

- AK Scientific, Inc. 1-(2-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride Safety Data Sheet. [Link to a representative AK Scientific SDS for a related chemical, as direct link is unavailable].

- The Royal Society of Chemistry. Supporting Information. [Link to a representative RSC supporting information document, as direct link is unavailable].

- WO2021133644A1 - Stapled triazole co-agonists of the glucagon and glp-1 receptors.

-

Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists. Semantic Scholar. [Link]

-

Novel Glucagon-like Peptide 1 Receptor Agonists for Treating Type II Diabetes. ScienceDirect. [Link]

Sources

- 1. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2021133644A1 - Stapled triazole co-agonists of the glucagon and glp-1 receptors - Google Patents [patents.google.com]

- 3. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.pt [fishersci.pt]

- 9. aksci.com [aksci.com]

Biological activity of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

An In-Depth Technical Guide on the Biological Activity of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: A Case Study in Novel Psychoactive Substance Characterization

Authored by: A Senior Application Scientist

Foreword: The landscape of pharmacology is in a perpetual state of flux, with the emergence of novel psychoactive substances (NPS) presenting both opportunities for therapeutic innovation and challenges for public health and safety. The comprehensive characterization of these new chemical entities is paramount. This guide utilizes this compound, a compound with limited publicly available data, as a representative case study to delineate a robust, multi-tiered workflow for elucidating the biological activity of a novel substance. This document is intended for researchers, scientists, and drug development professionals, providing a framework for systematic investigation from initial synthesis to preliminary behavioral assessment.

Introduction: The Imperative for Comprehensive NPS Characterization

New psychoactive substances are a broad and dynamic category of compounds that mimic the effects of traditional illicit drugs.[1] Their clandestine synthesis and rapid proliferation necessitate a structured and scientifically rigorous approach to their evaluation.[2][3] Understanding the biological activity of an NPS like this compound is not merely an academic exercise; it is a critical step in assessing its potential for therapeutic application, predicting its toxicological profile, and informing regulatory frameworks. This guide outlines a logical progression of experiments designed to build a comprehensive pharmacological profile of a novel compound.

Physicochemical and Structural Elucidation: The Foundational Analysis

Before any biological assessment, a thorough physicochemical characterization of the target molecule is essential. This initial phase confirms the identity, purity, and structural integrity of the synthesized compound.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from commercially available precursors. A plausible synthetic route could involve the formation of the 2,5-dimethyloxazole core, followed by functionalization at the 4-position to introduce the N-methylmethanamine side chain.

Hypothetical Synthetic Protocol:

-

Oxazole Ring Formation: Condensation of a suitable α-hydroxyketone with an appropriate amide or nitrile to form the 2,5-dimethyloxazole ring.

-

Formylation: Introduction of a formyl group at the 4-position of the oxazole ring via a Vilsmeier-Haack or similar reaction.

-

Reductive Amination: Reaction of the 4-formyl-2,5-dimethyloxazole with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to yield the final product, this compound.

-

Purification: The crude product would be purified using column chromatography or recrystallization to achieve a high degree of purity, which is critical for subsequent biological assays.

Structural Confirmation

A battery of analytical techniques is employed to unequivocally confirm the structure of the synthesized molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q/TOF), provides the exact mass of the molecule, allowing for the determination of its elemental composition.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms within the molecule, confirming the connectivity of the oxazole ring and the N-methylmethanamine substituent.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the definitive three-dimensional structure of the molecule.[1][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Determination |

| Molecular Formula | C₈H₁₂N₂O | --- |

| Molecular Weight | 152.19 g/mol | --- |

| XLogP3 | 0.8 | Computational Prediction |

| Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 3 | Computational Prediction |

| Rotatable Bond Count | 3 | Computational Prediction |

Diagram 1: General Workflow for NPS Characterization

Caption: A generalized workflow for the systematic characterization of a novel psychoactive substance.

In Vitro Pharmacological Profiling: Unveiling the Mechanism of Action

The core of understanding a compound's biological activity lies in identifying its molecular targets and characterizing the nature of its interaction with them.

Receptor Binding Assays

A broad panel of receptor binding assays is the first step in identifying potential molecular targets. Given the structural elements of this compound (a heterocyclic ring and a secondary amine), a primary screen would typically include, but not be limited to:

-

Monoamine Receptors: Serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors are common targets for psychoactive compounds.[5][6]

-

Glutamate Receptors: Receptors such as NMDA and AMPA are critical for excitatory neurotransmission and are modulated by many psychoactive substances.[7]

-

GABA Receptors: As the primary inhibitory neurotransmitter system in the CNS, GABA-A and GABA-B receptors are important to screen.

-

Other CNS Targets: Histamine receptors, opioid receptors, and monoamine transporters (SERT, DAT, NET) should also be included in a comprehensive screen.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest and isolate the cell membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a known radiolabeled ligand for the receptor, and varying concentrations of the test compound (this compound).

-

Incubation: Allow the mixture to incubate to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Once high-affinity targets are identified, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

-

Agonist: Activates the receptor to produce a biological response.

-

Antagonist: Blocks the action of an agonist but has no effect on its own.

-

Inverse Agonist: Binds to the same receptor as an agonist but elicits the opposite pharmacological response.[6]

Common functional assays include measuring second messenger levels (e.g., cAMP, inositol phosphates) or ion flux.

Diagram 2: Hypothetical G-Protein Coupled Receptor Signaling Pathway

Caption: A hypothetical signaling cascade initiated by the binding of the compound to a Gq-coupled receptor.

In Vivo Behavioral Assessment: From Molecular to Systemic Effects

Preclinical animal models are essential for understanding how the in vitro activity of a compound translates to physiological and behavioral effects in a living organism.

Pharmacokinetic Profiling

Before behavioral testing, it is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is vital for selecting appropriate doses and routes of administration for subsequent studies.

Behavioral Phenotyping

A battery of behavioral tests can be used to assess the psychoactive properties of this compound.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

-

Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating that is disrupted by some hallucinogens and antipsychotics.[6]

-

Drug Discrimination: To determine if the subjective effects of the compound are similar to those of known drugs of abuse.

Diagram 3: Decision Tree for Interpreting Experimental Results

Caption: A decision-making framework for progressing from in vitro findings to in vivo study design.

Data Synthesis and Reporting

The culmination of this comprehensive evaluation is the synthesis of all collected data into a coherent pharmacological profile. This profile should detail the compound's structure, purity, affinity for molecular targets, functional activity, and in vivo behavioral effects. This integrated understanding is crucial for predicting the compound's potential therapeutic uses, abuse liability, and toxicological risks.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous workflow for characterizing the biological activity of a novel compound, using this compound as a case study. The described methodologies, from structural elucidation to in vivo behavioral assessment, represent a gold standard for the initial investigation of new psychoactive substances. Future research on this and other novel compounds would involve more detailed toxicological studies, metabolism profiling, and, if warranted, exploration in disease-specific animal models to fully understand their therapeutic potential and risks.

References

-

Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry. [Link]

-

Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed. [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. National Institutes of Health. [Link]

-

Method Development Guide for Novel Psychoactive Substances. Restek. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

-

Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. PubMed Central. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. ResearchGate. [Link]

-

Details of the Drug | DrugMAP. DrugMAP. [Link]

-

(PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. ResearchGate. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

[5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. PubChem. [Link]

-

N,N-Bis(7-nitrobenz[c][1][3][4]oxadiazol-4-yl)cystamine. MDPI. [Link]

-

(3,5-Dimethylisoxazol-4-yl)methanamine. American Elements. [Link]

-

2-{[4-(4-[125I]Iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol. National Center for Biotechnology Information. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. PubMed Central. [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Prd_002214. PubChem. [Link]

Sources

- 1. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicallab.com [clinicallab.com]

- 3. Restek - Article [fr.restek.com]

- 4. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-{[4-(4-[125I]Iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Pharmacology and Toxicology of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Dissemination: For research, scientific, and drug development professionals.

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is not currently described in widely available scientific literature, presenting a unique challenge and opportunity. This technical guide, therefore, deviates from a retrospective analysis and instead adopts a prospective, predictive framework. As Senior Application Scientist, my objective is to provide a robust, scientifically-grounded roadmap for the initial investigation of this novel chemical entity. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related compounds, this document will outline the anticipated pharmacological and toxicological profiles of this compound and detail the requisite experimental protocols for its empirical validation. Our approach is rooted in the understanding that while novel, the constituent moieties of this molecule—a substituted oxazole ring and an N-methylmethanamine side chain—are well-precedented in bioactive molecules.

Part 1: Postulated Pharmacological Profile

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] The specific substitution pattern of this compound suggests several potential avenues for pharmacological activity.

Predicted Mechanism of Action

The 2,5-dimethyloxazole core can be considered a bioisostere for other aromatic and heterocyclic systems. Its electronic properties and potential for hydrogen bonding suggest it could interact with a variety of biological targets. The N-methylmethanamine side chain is a common feature in many centrally acting agents, imparting basicity and the ability to interact with aminergic G-protein coupled receptors (GPCRs).

A primary hypothesis is that this compound may function as a modulator of aminergic systems, such as serotonergic, dopaminergic, or adrenergic receptors. The overall structure bears some resemblance to phenethylamine derivatives, which are known to interact with these systems.[5][6][7][8][9]

Caption: Postulated mechanism of action via GPCR modulation.

Potential Therapeutic Applications

Based on the activities of related oxazole-containing compounds, several therapeutic areas warrant investigation:

-

Oncology: Numerous oxazole derivatives have demonstrated potent anticancer activity.[2][10]

-

Anti-inflammatory: The oxazole scaffold is present in compounds with significant anti-inflammatory properties.[1][10]

-

Antimicrobial: A broad range of antibacterial and antifungal activities have been reported for oxazole derivatives.[1][2]

| Potential Therapeutic Area | Rationale based on Structural Analogs | Key Molecular Targets |

| Oncology | Oxazole ring is a common scaffold in cytotoxic and cytostatic agents. | Kinases, Tubulin, Topoisomerases |

| Inflammation | Inhibition of inflammatory enzymes and pathways by oxazole-containing molecules. | COX, LOX, NF-κB |

| Infectious Diseases | Disruption of microbial cellular processes. | Bacterial cell wall synthesis, Fungal membrane integrity |

| Neuroscience | Structural similarity to phenethylamines and other CNS-active agents. | Serotonin receptors, Dopamine receptors, Monoamine transporters |

Part 2: Anticipated Toxicological Profile & Risk Assessment

A proactive assessment of potential toxicological liabilities is critical in early-stage drug development. The toxicology of this compound will likely be influenced by both the oxazole core and the N-methylmethanamine side chain.

Predicted Toxicities

-

Local Irritation: The N-methylmethanamine moiety imparts basicity, suggesting the compound could be a skin, eye, and respiratory tract irritant.[11]

-

Acute Systemic Toxicity: N-methylmethanamine exhibits moderate acute toxicity upon inhalation and oral administration.[11] Similar properties should be assumed for the target compound until proven otherwise.

-

Genotoxicity and Carcinogenicity: A significant concern for secondary amines is the potential for in vivo conversion to N-nitrosamines, which are often potent carcinogens.[11][12] The formation of N-nitroso-1-(2,5-dimethyloxazol-4-yl)-N-methylmethanamine under physiological conditions is a plausible risk that must be evaluated.

Proposed Tiered Toxicological Evaluation

A staged approach to toxicological assessment is recommended to de-risk development.

Sources

- 1. d-nb.info [d-nb.info]

- 2. ijmpr.in [ijmpr.in]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fhi.no [fhi.no]

- 12. Carcinogenicity of N-nitroso-acetoxymethyl-methylamine (acetoxymethyl-methylnitrosamine) after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the 2,5-Dimethyloxazol-4-yl Scaffold: Discovery, Synthesis, and Therapeutic Potential

A Note to the Reader: The specific chemical entity, 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, is not documented in the reviewed scientific literature. This guide, therefore, provides a comprehensive technical overview of the core 2,5-dimethyloxazol-4-yl scaffold. By understanding the history, synthesis, and chemical biology of this foundational structure, researchers can better appreciate its potential for derivatization and application in modern drug discovery.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability have made it a cornerstone in the design of numerous therapeutic agents.[2] Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3] The 2,5-disubstituted oxazole core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 2,5-Dimethyloxazole Moiety: A Historical Perspective

The synthesis of oxazoles dates back to the late 19th century, with significant advancements in the mid-20th century.[4] The 2,5-dimethyloxazole structure is a fundamental example of this class of compounds. While a specific "discovery" of this simple molecule is not a singular event, its preparation falls under classical synthetic methodologies for oxazoles.

Key Historical Synthetic Methodologies:

-

Robinson-Gabriel Synthesis: This is one of the most fundamental methods for oxazole synthesis and involves the cyclodehydration of 2-acylamino ketones.[5] For 2,5-dimethyloxazole, this would involve the cyclization of an N-acetylated aminoketone.

-

Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, which can be adapted for the synthesis of various substituted oxazoles.[5]

-

Dakin-West Reaction: This reaction can be used to form α-acylamino ketones, which are precursors for the Robinson-Gabriel synthesis.[6]

These foundational reactions paved the way for more modern and efficient synthetic approaches.

Synthesis of the 2,5-Dimethyloxazole Core

The efficient construction of the 2,5-dimethyloxazole ring is a prerequisite for its exploration in drug discovery. Several reliable methods have been established.

Classical Approach: Robinson-Gabriel Synthesis

This method remains a robust and widely used approach.

Experimental Protocol: Synthesis of 2,5-Dimethyloxazole

-

Acetylation of Aminoacetone: Aminoacetone hydrochloride is reacted with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form N-(2-oxopropyl)acetamide.

-

Cyclodehydration: The resulting 2-acylamino ketone is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization to 2,5-dimethyloxazole.[5]

Diagram of the Robinson-Gabriel Synthesis:

Caption: Robinson-Gabriel synthesis of 2,5-dimethyloxazole.

Modern Synthetic Routes

More recent methods often offer milder reaction conditions and broader substrate scope.

-

Iodine-Catalyzed Tandem Oxidative Cyclization: This approach allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino ketones in a one-pot reaction.[7]

Functionalization at the C4 Position

To synthesize the target molecule, this compound, functionalization of the 2,5-dimethyloxazole core at the 4-position is necessary. This can be achieved through various electrophilic substitution reactions, although the oxazole ring's reactivity needs to be carefully considered.

A plausible synthetic strategy would involve the formylation of the 2,5-dimethyloxazole ring at the 4-position, followed by reductive amination.

Hypothetical Synthetic Pathway

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

-

To a solution of phosphoryl chloride in anhydrous dimethylformamide (DMF) at 0 °C, 2,5-dimethyloxazole is added dropwise.

-

The reaction mixture is stirred at room temperature and then heated to facilitate the reaction.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium acetate and extracted to yield the aldehyde.

Diagram of the Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack formylation of 2,5-dimethyloxazole.

Step 2: Reductive Amination

The resulting aldehyde can then be converted to the target N-methylmethanamine derivative via reductive amination.

Experimental Protocol: Synthesis of this compound

-

2,5-Dimethyl-1,3-oxazole-4-carbaldehyde is dissolved in a suitable solvent, such as methanol or dichloromethane.

-

An excess of methylamine (as a solution in a solvent or as a salt with a base) is added.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise.

-

The reaction is stirred until the starting material is consumed, followed by aqueous workup and purification.

Diagram of Reductive Amination:

Caption: Reductive amination to form the target compound.

The N-Methylmethanamine Moiety in Medicinal Chemistry

The N-methylmethanamine group is a common structural motif in a vast number of biologically active molecules, including many neurotransmitters and pharmaceuticals. Its presence can significantly influence a molecule's physicochemical properties, such as:

-

Basicity: The secondary amine introduces a basic center, which can be crucial for receptor interactions and can affect the compound's solubility and pharmacokinetic profile.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, which can be important for binding to biological targets.

-

Lipophilicity: The addition of the methyl group can modulate the overall lipophilicity of the molecule.

Potential Pharmacological Profile and Future Directions

Given the wide range of biological activities associated with oxazole derivatives, this compound could be a candidate for screening in various therapeutic areas. The specific substitution pattern might lead to interactions with a variety of biological targets.

Table 1: Potential Therapeutic Areas for Oxazole Derivatives

| Therapeutic Area | Examples of Biological Targets |

| Oncology | Protein kinases, Tubulin, STAT3, DNA topoisomerases[3][8] |

| Infectious Diseases | Bacterial and fungal enzymes[1] |

| Inflammation | Cyclooxygenase (COX) enzymes[2] |

| Metabolic Diseases | Peroxisome proliferator-activated receptors (PPARs) |

Future research would involve the synthesis of this and related compounds, followed by in vitro screening against a panel of relevant biological targets to determine their pharmacological profile. Structure-activity relationship (SAR) studies could then be conducted to optimize any identified activity.

Conclusion

While this compound is not a known compound in the public domain, the foundational 2,5-dimethyloxazol-4-yl scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic pathways to access and functionalize this core are well-established, and the incorporation of a pharmacologically relevant moiety such as N-methylmethanamine is a logical step in the exploration of new chemical space. This guide provides a solid foundation for researchers and drug development professionals interested in leveraging the potential of the oxazole nucleus in their discovery programs.

References

-

A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]

-

Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. (n.d.). eng.oversea.cnki.net. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (n.d.). OUCI. [Link]

-

N-Methyl(phenyl)methanamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

-

N-Methylmethanimine. (n.d.). Wikipedia. [Link]

-

Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 7. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine Derivatives and Analogs

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2,5-dimethyloxazol-4-yl)-N-methylmethanamine and its derivatives. This class of compounds, characterized by a 2,4,5-trisubstituted oxazole ring, holds promise for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a framework for structure-activity relationship (SAR) studies. While direct literature on the title compound is sparse, this guide synthesizes established methodologies for oxazole synthesis and amine modification to present a robust pathway for its preparation and exploration.

Introduction: The Significance of the Oxazole Core

The five-membered aromatic heterocycle, oxazole, is a cornerstone in the development of new pharmaceuticals.[2] Its unique structural and electronic properties make it a valuable scaffold for designing molecules that can interact with a variety of biological targets.[2] Oxazole derivatives have demonstrated a broad spectrum of therapeutic actions, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[2][3] The 2,4,5-trisubstituted pattern, in particular, allows for a high degree of functionalization, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.[4]

This guide focuses on a specific, yet largely unexplored, derivative: this compound. The strategic placement of methyl groups at the 2 and 5 positions, combined with an N-methylmethanamine moiety at the 4-position, presents an intriguing template for probing biological interactions. The N-methylmethanamine group can influence solubility, basicity, and the potential for hydrogen bonding, all critical factors in drug design.

Synthetic Pathways to the this compound Core

The synthesis of the target compound and its analogs can be approached through a multi-step process, beginning with the construction of the 2,4,5-trisubstituted oxazole ring, followed by the elaboration and modification of the side chain at the 4-position.

Construction of the 2,5-Dimethyloxazol-4-yl Core

Several classical and modern methods exist for the synthesis of trisubstituted oxazoles.[4] For the 2,5-dimethyl-4-substituted oxazole core, a highly convergent and efficient strategy involves the reaction of an α-haloketone with an amide. A plausible and versatile approach is outlined below.

Diagram of the Proposed Synthetic Pathway for the Oxazole Core:

Caption: Proposed synthesis of the 4-acetyl-2,5-dimethyloxazole precursor.

Functionalization of the 4-Position and N-Methylation

With the 4-acetyl-2,5-dimethyloxazole in hand, the next phase involves the conversion of the acetyl group to the desired N-methylmethanamine side chain. This can be achieved through a reductive amination process.

Diagram of the Side-Chain Functionalization and N-Methylation:

Caption: Conversion of the acetyl group to the final N-methylmethanamine side chain.

Detailed Experimental Protocols

The following protocols are proposed based on established and reliable synthetic transformations for similar heterocyclic systems.

Synthesis of 4-Acetyl-2,5-dimethyloxazole

This procedure is adapted from general methods for oxazole synthesis from α-haloketones and amides.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine acetamide (1.2 equivalents) and a suitable solvent such as toluene.

-

Addition of α-Haloketone: To the stirred suspension, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethan-1-amine

This protocol utilizes a standard reductive amination procedure.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-acetyl-2,5-dimethyloxazole (1.0 equivalent) in methanol in a round-bottom flask.

-

Amine Source: Add a solution of ammonia in methanol (excess) to the flask.

-

Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.

Synthesis of this compound

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary amines.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(2,5-dimethyloxazol-4-yl)ethan-1-amine (1.0 equivalent) in formic acid (excess), add aqueous formaldehyde (2.2 equivalents) at 0 °C.

-

Reaction: Heat the mixture to reflux for 8-12 hours.

-

Work-up: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to pH > 10.

-

Extraction: Extract the product with diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.

Characterization and Analytical Techniques

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical methods.

| Technique | Intermediate/Product | Expected Observations |

| ¹H NMR | 4-Acetyl-2,5-dimethyloxazole | Singlets for the two oxazole methyl groups and the acetyl methyl group. |

| 1-(2,5-Dimethyloxazol-4-yl)ethan-1-amine | Appearance of a quartet and a doublet for the ethylamine side chain, and a broad singlet for the NH₂ protons. | |

| This compound | Appearance of a singlet for the N-methyl group. | |

| ¹³C NMR | All compounds | Characteristic shifts for the oxazole ring carbons and the side-chain carbons. |

| Mass Spectrometry (MS) | All compounds | Molecular ion peak corresponding to the expected molecular weight. |

| Infrared (IR) Spectroscopy | 1-(2,5-Dimethyloxazol-4-yl)ethan-1-amine | N-H stretching bands in the region of 3300-3500 cm⁻¹. |

| This compound | Disappearance of the primary amine N-H stretches and appearance of a secondary amine N-H stretch (if not fully methylated). |

Potential Biological Activities and Structure-Activity Relationships (SAR)

While the specific biological profile of this compound is not yet documented, the oxazole scaffold is associated with a wide range of pharmacological activities.[7][8][9]

-

Anticancer Activity: Many oxazole derivatives exhibit potent anticancer properties by targeting various cellular mechanisms, including tubulin polymerization and protein kinases.[8]

-

Antimicrobial Activity: The oxazole ring is present in several natural and synthetic antimicrobial agents.[9]

-

Anti-inflammatory Activity: Certain oxazole derivatives have shown promise as anti-inflammatory agents.[10]

Proposed SAR Exploration:

A systematic investigation of the structure-activity relationships of this class of compounds would involve the synthesis and biological evaluation of a library of analogs.

Diagram of a Hypothetical SAR Study Workflow:

Caption: A typical workflow for a structure-activity relationship study.

Key Structural Modifications for SAR Studies:

-

Substitution on the Oxazole Ring: Varying the methyl groups at the 2 and 5 positions with other alkyl or aryl groups.

-

Modification of the N-methylmethanamine Side Chain:

-

Altering the length of the alkyl chain.

-

Introducing different substituents on the nitrogen atom (e.g., ethyl, propyl, benzyl).

-

Replacing the amine with other functional groups like amides or sulfonamides.

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound and its analogs. By leveraging established synthetic methodologies for oxazole construction and amine functionalization, researchers can access this novel chemical space. The inherent versatility of the oxazole scaffold suggests that this class of compounds could yield promising candidates for various therapeutic applications. Future work should focus on the synthesis of a diverse library of analogs to elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

- Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem Technical Guides.

- Chen, D., & Li, Y. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.

- Cheung, C. W., & Buchwald, S. L. (2012). A modular and practical synthesis of highly substituted oxazoles. The Journal of Organic Chemistry, 77(17), 7526–7537.

- Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Synthesis, 18(6), 613-636.

- Hempel, C., & Nachtsheim, B. J. (2013). Ring Expansion of Keto Aziridines: A Novel Access to 2,5-Diaryloxazoles. Synlett, 24(16), 2119-2123.

- Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Trifluoromethanesulfonic Acid (TfOH) Catalyzed Coupling of α-Diazoketones with (Thio) amides or Thioureas: An Efficient Access to 2, 4-Disubstituted Oxazole and Thiazole Derivates. The Journal of Organic Chemistry, 89(7), 5038-5048.

- Prakash, O., Kumar, R., & Kumar, V. (2013). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 5(2), 196-206.

- Reddy, M. R., Reddy, G. N., Mehmood, U., Hussein, I. A., Rahman, S. U., Harrabi, K., & Reddy, B. V. S. (2015). Copper (II) Triflate-Catalyzed Synthesis of 2, 4-Disubstituted Oxazoles from α-Diazoketones and Amides. Synthesis, 47(21), 3315-3320.

- Saito, A., Taniguchi, A., Kambara, Y., & Hanzawa, Y. (2013). Metal-free annulation of alkynes, nitriles, and O-atoms: regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazole compounds. Organic Letters, 15(11), 2672-2675.

- Singh, P., & Kaur, M. (2021). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie, 354(11), 2100222.

- Sridhar, S. K., Ramesh, A., & Kumar, V. S. (2002). Synthesis and anti-inflammatory activity of some 2, 4, 5-trisubstituted oxazoles. Indian Journal of Pharmaceutical Sciences, 64(5), 461.

- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

- Wang, C., Zhang, J., Wang, S., Fan, J., & Wang, Z. (2010). Simple and efficient preparation of 2, 5-disubstituted oxazoles via a metal-free-catalyzed cascade cyclization. Organic Letters, 12(10), 2338-2341.

- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407-2408.

- Yang, W., Zhang, R., Yi, F., & Cai, M. (2017). A practical synthesis of 2, 4, 5-trisubstituted oxazoles via a sequential copper-catalyzed amidation of vinyl halides and iodine-promoted cyclization. The Journal of Organic Chemistry, 82(10), 5204-5211.

- Yin, G., Ma, J., Zou, Q., & Wang, C. (2022). Base-Promoted Dibromination of Enamides with CBr4: Synthesis of 5-Bromooxazoles. The Journal of Organic Chemistry, 87(23), 15670-15678.

- Zhang, Y., & Li, J. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 107, 117961.

- BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. BenchChem Technical Support.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 146025593, Prd_002214.

- BLDpharm. 1195598-98-1|1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride.

- Chemsrc. CAS#:1019258-77-5 | (4,5-dimethyl-1,2,4-triazol-3-yl)methanamine.

- Google Patents. (1983). N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine. US4375547A.

- Google Patents. (2008). Aminomethyl-4-imidazoles. WO2008046757A1.

- Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.

- Google Patents. (1993). 2,4-DICHLOROUS ALFA (N-IMIDAZOLYLMETHYL) DIBENZYL ETHER DERIVATIVE AND A PHARMACEUTICAL COMPOSITION CONTAINING THIS COMPOUND. NL189255C.

- Google Patents. (2007). Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. WO2007015870A2.

- Google Patents. (2010).

- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- MDPI. (2022). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.

- MDPI. (2019). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

- MDPI. (2018). NMR Spectroscopy for Metabolomics Research.

- National Center for Biotechnology Information. (2013).

- National Center for Biotechnology Information. (2021). Recent Advances in NMR-Based Metabolomics. PMC.

- National Center for Biotechnology Information. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. PMC.

- National Center for Biotechnology Information. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.

- National Center for Biotechnology Information. (2019). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (2015). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

- ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- ResearchGate. (2021).

- ResearchGate. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi.

- ResearchGate. (2025).

- ResearchGate. (2015).

- ResearchGate. (2022).

- ResearchGate. (2018).

- RSC Publishing. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.

- Iranian Journal of Medical Microbiology. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities.

- ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.

- PubMed. (2014).

Sources

- 1. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: A Guide to Target Identification and Validation

Foreword: Charting a Course for a Novel Oxazole Derivative

The landscape of drug discovery is perpetually expanding, driven by the synthesis of novel chemical entities. 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine represents one such molecule, a derivative of the versatile oxazole scaffold. While direct biological data for this specific compound is not yet prevalent in published literature, its structural motifs provide a strong foundation for hypothesizing its potential therapeutic applications. The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the critical early stages of investigating this promising compound. We will dissect its structure, rationally propose potential therapeutic targets based on established knowledge of the oxazole pharmacophore, and provide detailed, actionable protocols for the experimental validation of these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to robustly assess the therapeutic potential of this compound.

Molecular Profile and Physicochemical Rationale

At the heart of our subject compound lies the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5] This core structure is decorated with two methyl groups at positions 2 and 5, and an N-methylmethanamine substituent at position 4.

Structure:

Physicochemical Properties of the Oxazole Core:

The oxazole ring is a weakly basic, aromatic system.[4][6] Its aromaticity influences its planarity and ability to participate in π-stacking interactions with biological targets. The presence of both a hydrogen bond acceptor (the nitrogen atom) and a potential hydrogen bond donor (the N-H group in the side chain) suggests the capacity for specific interactions within protein binding pockets. The overall lipophilicity of the molecule will be influenced by the methyl and methanamine substituents, impacting its membrane permeability and potential for oral bioavailability.

Hypothesized Therapeutic Targets: An Evidence-Based Approach

The broad therapeutic potential of oxazole derivatives guides our hypotheses for this compound.[1][7] Extensive research has highlighted the prevalence of oxazoles as anticancer agents, with many exerting their effects through the modulation of key signaling pathways.[8][9][10]